1-[3-(3-Bromophenyl)propyl]piperazine 1-[3-(3-Bromophenyl)propyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202128
InChI: InChI=1S/C13H19BrN2/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16/h1,3,5,11,15H,2,4,6-10H2
SMILES:
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol

1-[3-(3-Bromophenyl)propyl]piperazine

CAS No.:

Cat. No.: VC16202128

Molecular Formula: C13H19BrN2

Molecular Weight: 283.21 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Bromophenyl)propyl]piperazine -

Specification

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
IUPAC Name 1-[3-(3-bromophenyl)propyl]piperazine
Standard InChI InChI=1S/C13H19BrN2/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16/h1,3,5,11,15H,2,4,6-10H2
Standard InChI Key ZKPNHHGESSQTOQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCCC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Nomenclature

1-[3-(3-Bromophenyl)propyl]piperazine (IUPAC: 1-[3-(3-bromophenyl)propyl]piperazine) consists of a piperazine ring substituted at the 1-position with a 3-(3-bromophenyl)propyl chain. The propyl linker distinguishes it from simpler analogues like 1-(3-Bromophenyl)piperazine, which lacks the aliphatic spacer . Key structural features include:

  • Molecular formula: C13H19BrN2\text{C}_{13}\text{H}_{19}\text{BrN}_2 (calculated molecular weight: 283.21 g/mol).

  • Bromine substitution: Positioned at the meta site of the phenyl ring, influencing electronic properties and reactivity.

  • Piperazine moiety: A six-membered diamine ring conferring conformational flexibility and hydrogen-bonding capacity.

Despite its structural similarity to 1-(3-Bromophenyl)piperazine, the propyl extension may enhance lipophilicity, as evidenced by the increased molecular weight compared to the parent compound (241.13 g/mol) .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis for 1-[3-(3-Bromophenyl)propyl]piperazine is documented, analogous methods for arylpiperazines suggest plausible routes:

  • Nucleophilic substitution: Reacting 3-(3-bromophenyl)propyl bromide with piperazine in the presence of a base like potassium carbonate.

  • Reductive amination: Condensing 3-(3-bromophenyl)propanal with piperazine using sodium cyanoborohydride.

For 1-(3-Bromophenyl)piperazine, synthesis typically involves coupling 3-bromoaniline with bis(2-chloroethyl)amine under basic conditions . Extending this to incorporate the propyl chain would require additional steps, such as alkylation with 1-bromo-3-phenylpropane.

Spectroscopic Characterization

Key spectral data for related compounds include:

  • 1^1H NMR: In 1-(3-Bromophenyl)piperazine, aromatic protons resonate at δ 7.2–7.4 ppm, while piperazine protons appear as multiplets near δ 2.8–3.2 ppm .

  • MS (ESI): The molecular ion peak for 1-(3-Bromophenyl)piperazine is observed at m/z 241.1 ([M+H]+^+) .

For the target compound, the propyl linker would introduce additional methylene signals (δ 1.6–1.8 ppm) and allylic protons (δ 2.4–2.6 ppm).

Physicochemical Properties

Extrapolating from 1-(3-Bromophenyl)piperazine and 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine, the following properties are anticipated:

PropertyValue (Predicted)Source Compound Reference
Boiling point135–140°C (0.5 mmHg)
Density1.35–1.40 g/cm³
pKa8.9–9.2 (piperazine nitrogen)
LogP (octanol-water)2.8–3.1
SolubilitySlightly soluble in water; soluble in DMSO, ethanol

The extended alkyl chain likely increases hydrophobicity compared to 1-(3-Bromophenyl)piperazine (LogP ~2.3) .

Pharmacological Research

Sigma Receptor Binding

Arylpiperazines are known σ receptor ligands. 1-(3-Bromophenyl)piperazine derivatives exhibit affinity for σ2 receptors, which are implicated in cancer cell proliferation . In a 2014 study, analogues with propyl linkers demonstrated improved fluorescent properties for imaging σ2-rich tumors . While direct data for the target compound is lacking, its structure aligns with modifications shown to enhance receptor binding and diagnostic utility.

Serotonergic Activity

1-(3-Bromophenyl)piperazine has been studied for its effects on serotonin receptors. A 2010 psychopharmacology study noted that trifluoromethylphenyl piperazine (TFMPP) derivatives induce mild psychedelic effects via 5-HT2A activation . The bromine substituent in the target compound may modulate receptor selectivity, though in vivo studies are required to confirm this.

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